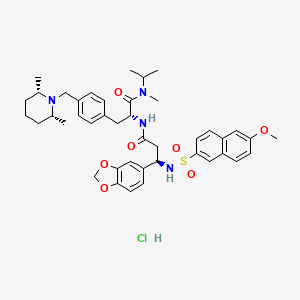

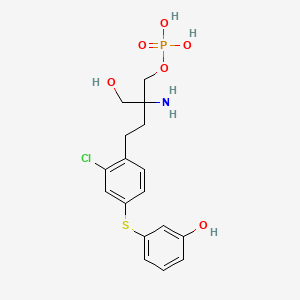

SSR240612

描述

SSR240612 是一种强效、口服活性、特异性的缓激肽 B1 受体非肽拮抗剂。它因其阻断缓激肽 B1 受体的能力而被广泛研究,缓激肽 B1 受体在炎症和疼痛中起着重要作用。 该化合物在各种临床前研究中已显示出令人鼓舞的结果,使其成为科学研究中宝贵的工具 .

科学研究应用

SSR240612 具有广泛的科学研究应用,包括:

化学: 它被用作研究缓激肽 B1 受体及其在各种化学过程中的作用的工具。

生物学: 它被用于研究缓激肽 B1 受体的生物学功能及其在炎症和疼痛中的作用。

医学: 它在治疗炎症和疼痛相关疾病方面具有潜在的治疗应用。

作用机制

SSR240612 通过特异性结合并阻断缓激肽 B1 受体发挥其作用。该受体参与炎症反应和疼痛信号通路。通过抑制受体,this compound 可以减少炎症和疼痛。 涉及的分子靶标和途径包括抑制肌醇磷酸盐的形成,减少中性粒细胞的积聚和组织破坏 .

生化分析

Biochemical Properties

SSR240612 has been shown to interact with B1 kinin receptors of human fibroblast MRC5 and HEK cells expressing human B1 receptors . It inhibits the binding of [3H]Lys0-desArg9-BK to the B1 receptor in human fibroblast MRC5 and to recombinant human B1 receptor expressed in HEK cells . The compound’s selectivity for B1 versus B2 receptors is in the range of 500 to 1000 fold .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to improve spatial learning and memory in APP mice, a model for Alzheimer’s disease . It also reduced microglial activation, brain levels of soluble Aβ 1-42, diffuse and dense-core Aβ plaques, and increased protein levels of the Aβ brain efflux transporter lipoprotein receptor-related protein-1 in cerebral microvessels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with B1 and B2 receptors. It inhibits the contraction of rabbit aorta and rat ileum induced by the B1 receptor agonist des-Arg9-BK ex vivo in a concentration-dependent manner . It also inhibits inositol phosphate 1 formation with an IC50 of 1.9 nM .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been found to reduce tissue damage and neutrophil accumulation in a rat model of splanchnic artery occlusion/reperfusion-induced intestinal injury .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to reduce paw edema in mice when administered orally at doses of 3 and 10 mg/kg or intraperitoneally at doses of 0.1, 0.3, and 1 mg/kg .

准备方法

SSR240612 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终产物。合成路线通常涉及使用特定试剂和条件,以确保获得所需产物,其纯度和收率很高。 工业生产方法可能涉及优化这些合成路线,以扩大生产规模,同时保持化合物的质量和一致性 .

化学反应分析

SSR240612 会发生各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。取代反应中常用的试剂包括卤素和亲核试剂。

相似化合物的比较

SSR240612 在作为缓激肽 B1 受体拮抗剂的高特异性和效力方面是独一无二的。类似的化合物包括:

Lys-des-Arg9-缓激肽: 缓激肽 B1 受体的选择性激动剂。

Sar-[D-Phe8]-des-Arg9-缓激肽乙酸盐: 一种强效和选择性的缓激肽 B1 受体激动剂。

R715 TFA: 一种强效和选择性的缓激肽 B1 受体拮抗剂

This compound 因其口服活性以及对缓激肽 B1 受体的高特异性而脱颖而出,使其成为研究和潜在治疗应用中宝贵的化合物。

属性

IUPAC Name |

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHHFOSVBQQNAW-GDYXXZBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047351 | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-42-5 | |

| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR240612 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-240612 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

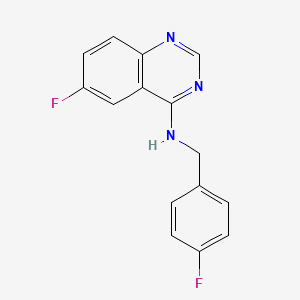

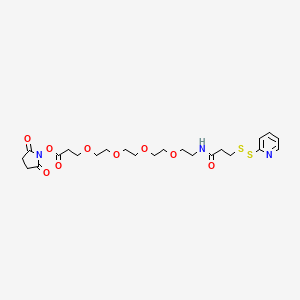

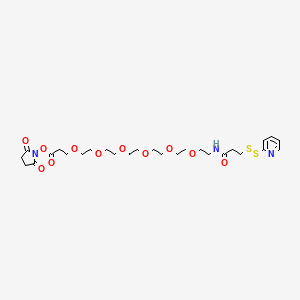

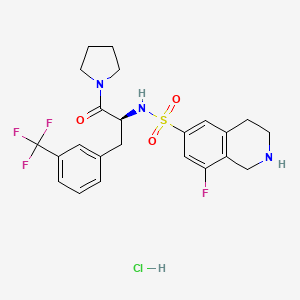

Feasible Synthetic Routes

Q1: What is the primary molecular target of SSR240612?

A1: this compound selectively targets the bradykinin B1 receptor (B1R) with high affinity. [] It demonstrates a significantly higher affinity for B1R compared to the bradykinin B2 receptor (B2R), exhibiting a selectivity ranging from 500- to 1000-fold. []

Q2: How does this compound interact with the B1R?

A2: this compound acts as a competitive antagonist of the B1R. This means it binds to the receptor, blocking the binding of endogenous B1R agonists like des-Arg9-bradykinin (des-Arg9-BK) and preventing receptor activation. []

Q3: What are the downstream consequences of B1R antagonism by this compound?

A3: B1R antagonism by this compound leads to a reduction in the downstream signaling cascade initiated by B1R activation. This includes the inhibition of:

- Inositol monophosphate formation: this compound effectively inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells, a key signaling pathway activated by B1R. []

- Inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory markers, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in various models of inflammation. [, , ]

- Pain perception: Studies demonstrate that this compound effectively reduces hyperalgesia and allodynia in various animal models of inflammatory and neuropathic pain. [, , , ]

- Oxidative stress: this compound has demonstrated the ability to reduce oxidative stress markers like superoxide anion production and nitrotyrosine expression in models of insulin resistance. [, ]

Q4: What is known about the pharmacokinetic profile of this compound?

A4: While specific data on absorption, distribution, metabolism, and excretion (ADME) is limited within the provided research, studies indicate that this compound demonstrates good oral bioavailability. It effectively inhibits various physiological responses when administered orally in animal models. [, , , , , ]

Q5: In which in vitro models has this compound demonstrated efficacy?

A5: this compound exhibits efficacy in several in vitro models, including:

- Binding assays: Demonstrates high affinity binding to human B1R expressed in human embryonic kidney (HEK) cells and human fibroblast MRC5 cells. []

- Signal transduction assays: Inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells. []

- Cell proliferation assays: Reduces proliferation of glioma cells in vitro. []

Q6: What in vivo models have been used to assess the efficacy of this compound?

A6: this compound displays efficacy in numerous in vivo models, including:

- Inflammatory models: Reduces paw edema induced by des-Arg9-BK and capsaicin-induced ear edema in mice, as well as tissue destruction and neutrophil accumulation in a rat model of intestinal ischemia-reperfusion injury. []

- Pain models: Attenuates thermal hyperalgesia induced by UV irradiation, inhibits the late phase of formalin-induced nociception in rats, and prevents neuropathic thermal pain induced by sciatic nerve constriction in rats. [, , ]

- Metabolic disease models: Improves glucose tolerance and insulin sensitivity, reduces body weight gain, and ameliorates metabolic abnormalities in rodent models of insulin resistance and type 2 diabetes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)